molecular formula C14H18N2O2 B14453060 (2Z)-3-(morpholin-4-yl)-N-phenylbut-2-enamide

(2Z)-3-(morpholin-4-yl)-N-phenylbut-2-enamide

Cat. No.: B14453060
M. Wt: 246.30 g/mol
InChI Key: RKWCRGHPMNSTCV-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-(morpholin-4-yl)-N-phenylbut-2-enamide: is an organic compound that features a morpholine ring and a phenyl group attached to a butenamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3-(morpholin-4-yl)-N-phenylbut-2-enamide typically involves the reaction of morpholine with a suitable butenamide precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: (2Z)-3-(morpholin-4-yl)-N-phenylbut-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the butenamide moiety.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to introduce substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Bromine in carbon tetrachloride for bromination.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (2Z)-3-(morpholin-4-yl)-N-phenylbut-2-enamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2Z)-3-(morpholin-4-yl)-N-phenylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (2Z)-morpholin-4-yl { [2- (trifluoromethyl)phenyl]hydrazono}acetate
  • 4-Methyl-5-[(2Z)-2-{[4-(4-morpholinyl)phenyl]imino}-2,5-dihydro-4-pyrimidinyl]-1,3-thiazol-2-amine

Comparison: Compared to similar compounds, (2Z)-3-(morpholin-4-yl)-N-phenylbut-2-enamide stands out due to its unique combination of a morpholine ring and a phenyl group attached to a butenamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

(Z)-3-morpholin-4-yl-N-phenylbut-2-enamide

InChI

InChI=1S/C14H18N2O2/c1-12(16-7-9-18-10-8-16)11-14(17)15-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,15,17)/b12-11-

InChI Key

RKWCRGHPMNSTCV-QXMHVHEDSA-N

Isomeric SMILES

C/C(=C/C(=O)NC1=CC=CC=C1)/N2CCOCC2

Canonical SMILES

CC(=CC(=O)NC1=CC=CC=C1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.